ATM Inhibitor-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

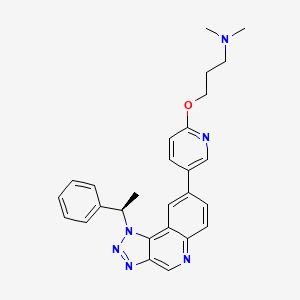

2D Structure

3D Structure

Properties

Molecular Formula |

C27H28N6O |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

N,N-dimethyl-3-[[5-[1-[(1R)-1-phenylethyl]triazolo[4,5-c]quinolin-8-yl]-2-pyridinyl]oxy]propan-1-amine |

InChI |

InChI=1S/C27H28N6O/c1-19(20-8-5-4-6-9-20)33-27-23-16-21(10-12-24(23)28-18-25(27)30-31-33)22-11-13-26(29-17-22)34-15-7-14-32(2)3/h4-6,8-13,16-19H,7,14-15H2,1-3H3/t19-/m1/s1 |

InChI Key |

KAHMZYOZNYFPKN-LJQANCHMSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CN=C(C=C5)OCCCN(C)C |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CN=C(C=C5)OCCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

ATM Inhibitor-7: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ATM Inhibitor-7, a potent and selective antagonist of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details the inhibitor's impact on cellular signaling pathways, summarizes key quantitative data, and provides detailed protocols for essential experimental validation.

Core Mechanism of Action

This compound is a highly potent and selective small molecule inhibitor of the ATM kinase, a master regulator of the DNA damage response (DDR) pathway.[1] In response to DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis.[2][3][4] this compound exerts its effects by directly competing with ATP for the kinase domain of ATM, thereby preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets.

The primary mechanism of action of this compound involves the disruption of the DDR pathway. By inhibiting ATM, the inhibitor effectively abrogates the G2/M cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis.[1] This leads to an accumulation of DNA damage, ultimately driving cancer cells towards apoptosis.[1]

Furthermore, this compound has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. By disabling the primary DNA repair signaling pathway, the inhibitor enhances the cytotoxic effects of these conventional cancer treatments.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its effects on cellular processes.

| Parameter | Value | Cell Lines | Conditions | Reference |

| IC50 | 1.0 nM | Not specified in provided context | In vitro kinase assay | [1] |

| Experimental Condition | Effect | Cell Lines | Concentrations | Reference |

| Combination with CPT-11 (100 nM) | Increased sensitivity to CPT-11 | SW620, HCT116 | 10, 30, 100 nM (5 days) | [1] |

| Combination with CPT-11 | Induction of apoptosis | SW620, HCT116 | 0-100 nM (24, 72 h) | [1] |

| Combination with CPT-11 | G2/M phase cell cycle arrest | SW620, HCT116 | Not specified in provided context | [1] |

| 1.5 or 3 Gy irradiation | Dose-dependent decrease in p-ATM and p-Chk2 | SW620 | 3, 9, 27, 83, 250 nM | [1] |

| Combination with CPT-11 (in vivo) | Increased antitumor activity | Mice | 5 mg/kg (i.p., once daily for 23 days) | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the ATM signaling pathway and a general experimental workflow for characterizing ATM inhibitors.

References

The Discovery and Synthesis of ATM Inhibitor-7: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of ATM Inhibitor-7, a novel and potent small molecule inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising therapeutic strategy for sensitizing cancer cells to DNA-damaging agents. This whitepaper details the chemical synthesis, mechanism of action, and anti-tumor activity of this compound, presenting key quantitative data in a structured format, outlining detailed experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Introduction

The Ataxia-telangiectasia mutated (ATM) kinase is a primary sensor and transducer of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] Upon activation, ATM orchestrates a complex signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[1] Many conventional cancer therapies, including radiotherapy and various chemotherapeutic agents, function by inducing DSBs. However, cancer cells can develop resistance to these treatments by up-regulating their DNA repair mechanisms, often involving ATM. Therefore, the inhibition of ATM has emerged as a compelling strategy to enhance the efficacy of these DNA-damaging therapies.

This whitepaper focuses on this compound, a compound identified from a series of[1][2][3]triazolo[4,5-c]quinoline derivatives.[1] This inhibitor, also referred to as A011 in the primary literature, has demonstrated high potency and selectivity for ATM kinase.[1]

Discovery and Synthesis of this compound

This compound was developed through a process of virtual screening, followed by chemical synthesis and structure-activity relationship (SAR) optimization. The core scaffold, 1H-[1][2][3]triazolo[4,5-c]quinoline, was identified as a promising starting point for developing potent ATM inhibitors.[1]

Chemical Synthesis

The synthesis of this compound is a multi-step process. The detailed synthetic scheme is outlined in the primary literature.

Quantitative Biological Data

The biological activity of this compound was evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below for clarity and comparative analysis.

In Vitro Potency and Selectivity

| Compound | ATM IC50 (nM)[1] |

| This compound (A011) | 1.0 |

Table 1: In vitro inhibitory activity of this compound against ATM kinase.

A kinase selectivity profile for this compound (A011) was performed against a panel of 408 human protein kinases at a concentration of 10 μM. The results demonstrated that A011 is a highly selective inhibitor of ATM.[1]

Cellular Activity

The cellular efficacy of this compound was assessed in colorectal cancer cell lines, SW620 and HCT116.

| Cell Line | Treatment | IC50 (nM)[1] |

| SW620 | This compound (A011) | >1000 |

| HCT116 | This compound (A011) | >1000 |

| SW620 | This compound (A011) + CPT-11 (100 nM) | 30 |

| HCT116 | This compound (A011) + CPT-11 (100 nM) | 10 |

Table 2: Cellular viability (MTT assay) of colorectal cancer cell lines treated with this compound alone and in combination with the topoisomerase inhibitor, CPT-11.

| Cell Line | Treatment | % Apoptosis (Annexin V+)[1] |

| SW620 | Control | ~5% |

| SW620 | CPT-11 (100 nM) | ~15% |

| SW620 | This compound (A011) (100 nM) | ~8% |

| SW620 | CPT-11 (100 nM) + this compound (A011) (100 nM) | ~35% |

| HCT116 | Control | ~4% |

| HCT116 | CPT-11 (100 nM) | ~12% |

| HCT116 | This compound (A011) (100 nM) | ~6% |

| HCT116 | CPT-11 (100 nM) + this compound (A011) (100 nM) | ~30% |

Table 3: Apoptosis induction in colorectal cancer cells treated with this compound and/or CPT-11.

| Cell Line | Treatment | G2/M Phase Arrest (%)[1] |

| SW620 | Control | ~20% |

| SW620 | CPT-11 (100 nM) | ~35% |

| SW620 | This compound (A011) (100 nM) | ~22% |

| SW620 | CPT-11 (100 nM) + this compound (A011) (100 nM) | ~60% |

| HCT116 | Control | ~25% |

| HCT116 | CPT-11 (100 nM) | ~40% |

| HCT116 | This compound (A011) (100 nM) | ~28% |

| HCT116 | CPT-11 (100 nM) + this compound (A011) (100 nM) | ~65% |

Table 4: Cell cycle analysis of colorectal cancer cells showing G2/M arrest following treatment with this compound and/or CPT-11.

In Vivo Efficacy

The in vivo anti-tumor activity of this compound was evaluated in a SW620 human colorectal adenocarcinoma tumor xenograft model in mice.

| Treatment Group | Tumor Growth Inhibition (%)[1] |

| Vehicle | 0 |

| CPT-11 (5 mg/kg, i.p., once a week) | ~40% |

| This compound (A011) (5 mg/kg, i.p., once daily) | ~10% |

| CPT-11 + this compound (A011) | ~75% |

Table 5: In vivo anti-tumor efficacy of this compound in combination with CPT-11 in a SW620 xenograft model.

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway in Response to DNA Damage

Caption: ATM signaling pathway in response to DNA double-strand breaks.

Experimental Workflow for In Vitro Evaluation

References

The Sentinel of the Genome: An In-depth Technical Guide to the Role of ATM Kinase in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks (DSBs). We will delve into the molecular mechanisms of ATM activation, its intricate signaling pathways, and its critical role in maintaining genomic stability through the orchestration of cell cycle checkpoints and DNA repair. This guide also presents detailed experimental protocols for studying ATM function and summarizes key quantitative data to support research and development in this field.

Core Concepts: ATM Kinase Structure and Activation

Ataxia-Telangiectasia Mutated (ATM) is a 370 kDa serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1] It plays a pivotal role in the DNA Damage Response (DDR), a complex network of signaling pathways that detect and repair DNA lesions. In its inactive state, ATM exists as a non-covalently linked dimer.[1]

The canonical activation of ATM is triggered by DNA double-strand breaks (DSBs). This process is initiated by the MRE11-RAD50-NBS1 (MRN) complex, which acts as a sensor for DSBs and recruits ATM to the site of damage.[2] Upon recruitment, ATM undergoes autophosphorylation at serine 1981, leading to the dissociation of the dimer into active monomers.[1] This activation is a critical event that unleashes the kinase activity of ATM, allowing it to phosphorylate a multitude of downstream substrates.

Recent studies have also highlighted non-canonical pathways for ATM activation, including in response to oxidative stress and alterations in chromatin structure, which can occur independently of the MRN complex.

ATM Signaling Pathways: A Cascade of Cellular Responses

Once activated, ATM orchestrates a complex signaling cascade to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. These responses are crucial for preventing the propagation of damaged DNA and maintaining genomic integrity.

Cell Cycle Checkpoint Control

ATM is a key enforcer of cell cycle checkpoints, ensuring that the cell does not progress through the cell cycle with damaged DNA. It influences the G1/S, intra-S, and G2/M checkpoints primarily through the phosphorylation of downstream kinases and tumor suppressors.

A central downstream effector of ATM is the checkpoint kinase 2 (Chk2). ATM phosphorylates Chk2 at threonine 68, leading to its activation.[3] Activated Chk2, in turn, phosphorylates a range of substrates to halt cell cycle progression. For instance, Chk2-mediated phosphorylation of Cdc25A phosphatase targets it for degradation, preventing the activation of cyclin-dependent kinases (CDKs) required for entry into S phase.[3]

Another critical target of ATM is the tumor suppressor p53. ATM can directly phosphorylate p53 at serine 15, which reduces its interaction with its negative regulator, MDM2, leading to p53 stabilization and activation.[4] Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.

dot

Caption: ATM-mediated G1/S checkpoint control.

DNA Repair

ATM plays a direct role in facilitating the repair of DSBs through two major pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).

In NHEJ, which can occur throughout the cell cycle, ATM is thought to contribute to the recruitment and regulation of repair factors.

In HR, which is active during the S and G2 phases, ATM is crucial for initiating DNA end resection, a key step where the 5' ends of the DNA at the break site are digested to create 3' single-stranded DNA overhangs. These overhangs are then used to invade a homologous template for repair. ATM phosphorylates several proteins involved in this process, including BRCA1 and CtIP.

dot

Caption: ATM's role in major DNA double-strand break repair pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to ATM kinase activity and inhibition.

Table 1: ATM-dependent Phosphorylation Events

| Substrate | Phosphorylation Site | Cellular Response | Reference |

| ATM | Ser1981 | Autophosphorylation, Dimer dissociation, Activation | [5] |

| Chk2 | Thr68 | Activation, Cell cycle arrest | [3] |

| p53 | Ser15 | Stabilization, Activation, Cell cycle arrest, Apoptosis | [4] |

| Nbs1 | Ser343 | Component of MRN complex, DNA damage response | [3] |

Table 2: IC50 Values of Selected ATM Kinase Inhibitors

| Inhibitor | IC50 (nM) | Target Specificity | Reference |

| ATM Inhibitor-1 | 0.7 | Highly selective for ATM over other PIKKs | [6] |

| KU-55933 | 13 | ATM | [7] |

| KU-60019 | 6.3 | ATM | [7] |

| AZD0156 | 0.58 | ATM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ATM kinase function.

In Vitro ATM Kinase Assay

This protocol is adapted from Sarkaria et al. and is used to measure the kinase activity of immunoprecipitated ATM.[2]

Materials:

-

Cell lysis buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA, 0.2% Tween 20, protease and phosphatase inhibitors)

-

Protein A/G magnetic beads

-

Anti-ATM antibody

-

Kinase buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, protease and phosphatase inhibitors)

-

Recombinant substrate (e.g., GST-p53)

-

[γ-³²P]ATP

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Lyse cells in cell lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-ATM antibody overnight at 4°C with gentle rotation to form immunocomplexes.

-

Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the immunocomplexes.

-

Wash the beads five times with cell lysis buffer and three times with kinase buffer.

-

Resuspend the beads in 30 µl of kinase buffer containing the recombinant substrate and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the samples by SDS-PAGE and autoradiography using a phosphorimager.

dot

Caption: Workflow for an in vitro ATM kinase assay.

Western Blotting for Phospho-ATM (Ser1981) and Total ATM

This protocol allows for the detection and quantification of ATM activation.

Materials:

-

Cell lysis buffer with phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ATM (Ser1981) and anti-total-ATM

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates as described in the kinase assay protocol.

-

Determine protein concentration of the lysates.

-

Denature 20-40 µg of protein per sample in SDS-PAGE loading buffer by boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE (a low percentage gel, e.g., 6%, is recommended for the large ATM protein).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-ATM or anti-total-ATM) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using a digital imager.

-

For quantitative analysis, normalize the phospho-ATM signal to the total ATM signal.

Immunofluorescence for DNA Double-Strand Break Foci (γH2AX)

This method is used to visualize and quantify DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-γH2AX (Ser139)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with a DNA damaging agent if desired.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash twice with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the anti-γH2AX primary antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

Conclusion and Future Directions

ATM kinase is a cornerstone of the DNA damage response, and its intricate signaling network is essential for maintaining genomic stability. A thorough understanding of ATM's function is critical for both basic research into genome maintenance and the development of novel therapeutic strategies for cancer and other diseases characterized by genomic instability. The development of highly specific and potent ATM inhibitors holds great promise for sensitizing tumors to radiation and chemotherapy. Future research will likely focus on further elucidating the non-canonical roles of ATM, understanding the mechanisms of resistance to ATM inhibitors, and identifying biomarkers to predict patient response to ATM-targeted therapies. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance our understanding and therapeutic exploitation of this critical "sentinel of the genome."

References

- 1. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction between ATM and PARP-1 in response to DNA damage and sensitization of ATM deficient cells through PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of ATM and Chk2 kinases in relation to the amount of DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Quantitative Analysis of ATM Phosphorylation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ATM Inhibitor-7 on Cell Cycle Checkpoints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that maintains genomic integrity. In response to DNA double-strand breaks (DSBs), ATM activates downstream pathways that orchestrate cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis. The critical role of ATM in cell cycle control has positioned it as a compelling target for cancer therapy. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents by abrogating cell cycle checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death. This technical guide provides an in-depth overview of the effects of a potent and selective ATM inhibitor, ATM Inhibitor-7, on cell cycle checkpoints.

Core Mechanism of Action

This compound is a potent and selective inhibitor of ATM kinase with an IC50 value of 1.0 nM.[1] By blocking the catalytic activity of ATM, this inhibitor prevents the phosphorylation of key downstream substrates, thereby disrupting the DDR signaling cascade. This interference with ATM signaling abrogates the activation of G1/S, intra-S, and G2/M cell cycle checkpoints, which are crucial for allowing time for DNA repair before proceeding with cell division.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on cell viability, cell cycle distribution, and apoptosis, primarily in combination with the topoisomerase I inhibitor CPT-11 (irinotecan), as this is where the most significant effects are observed.

Table 1: Effect of this compound on the Cytotoxicity of CPT-11 in Colorectal Cancer Cell Lines

| Cell Line | Treatment (5 days) | IC50 of CPT-11 (µM) | Fold Decrease in IC50 |

| SW620 | CPT-11 alone | 0.14 | - |

| CPT-11 + 100 nM this compound | 0.032 | 4.4 | |

| HCT116 | CPT-11 alone | 0.91 | - |

| CPT-11 + 100 nM this compound | 0.057 | 16 |

Data extracted from Zhang et al., ACS Med. Chem. Lett. 2023.[2]

Table 2: Effect of this compound in Combination with CPT-11 on Cell Cycle Distribution in Colorectal Cancer Cell Lines (24h treatment)

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| SW620 | Control | 45.3 ± 2.1 | 35.1 ± 1.5 | 19.6 ± 1.2 |

| CPT-11 (100 nM) | 42.1 ± 1.8 | 30.5 ± 1.9 | 27.4 ± 1.5 | |

| CPT-11 (100 nM) + this compound (10 nM) | 38.7 ± 1.5 | 25.3 ± 1.3 | 36.0 ± 1.8 | |

| CPT-11 (100 nM) + this compound (30 nM) | 35.2 ± 1.2 | 20.1 ± 1.1 | 44.7 ± 2.0 | |

| CPT-11 (100 nM) + this compound (100 nM) | 30.1 ± 1.0 | 15.8 ± 0.9 | 54.1 ± 2.5 | |

| HCT116 | Control | 50.2 ± 2.5 | 28.9 ± 1.4 | 20.9 ± 1.3 |

| CPT-11 (100 nM) | 48.5 ± 2.2 | 25.4 ± 1.7 | 26.1 ± 1.6 | |

| CPT-11 (100 nM) + this compound (10 nM) | 43.1 ± 1.9 | 20.1 ± 1.2 | 36.8 ± 1.9 | |

| CPT-11 (100 nM) + this compound (30 nM) | 39.8 ± 1.6 | 16.5 ± 1.0 | 43.7 ± 2.1 | |

| CPT-11 (100 nM) + this compound (100 nM) | 34.2 ± 1.3 | 12.3 ± 0.8 | 53.5 ± 2.7 |

Data presented as mean ± SEM and extracted from Zhang et al., ACS Med. Chem. Lett. 2023.[2]

Table 3: Effect of this compound in Combination with CPT-11 on Apoptosis in Colorectal Cancer Cell Lines

A quantitative summary of the significant increase in apoptotic cell populations when this compound is combined with CPT-11 is noted in the source material, but specific percentage values are not provided in a tabular format.[1]

Mandatory Visualization

Caption: ATM Signaling Pathway and the Point of Intervention for this compound.

Caption: General Experimental Workflow for Assessing the Effects of this compound.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in multi-well plates.

-

Treat cells with this compound and/or other compounds for the desired duration.

-

Harvest cells by trypsinization and collect them in a centrifuge tube.

-

Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.

-

Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

-

Add 500 µL of PI staining solution to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blotting for Phosphorylated ATM and Chk2

Objective: To assess the inhibitory effect of this compound on the phosphorylation of ATM (at Ser1981) and its downstream target Chk2 (at Thr68) in response to DNA damage.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-Chk2 (Thr68), anti-Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Treat cells with this compound and induce DNA damage (e.g., with irradiation or a chemotherapeutic agent).

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control. This compound (at concentrations of 3, 9, 27, 83, 250 nM) has been shown to decrease the expression of p-ATM and p-Chk2 in a dose-dependent manner under irradiation conditions in SW620 cells.[1]

-

Immunofluorescence for γH2AX Foci

Objective: To visualize and quantify DNA double-strand breaks by detecting the formation of γH2AX foci following treatment with this compound and a DNA damaging agent.

Materials:

-

Cells cultured on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (Ser139)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound and a DNA damaging agent for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

-

Blocking and Staining:

-

Wash twice with PBS.

-

Block the cells with blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

-

Conclusion

This compound is a potent and selective tool for interrogating the role of ATM in the DNA damage response and for exploring its therapeutic potential. By effectively abrogating ATM-dependent cell cycle checkpoints, particularly the G2/M checkpoint, it sensitizes cancer cells to DNA-damaging agents, leading to increased apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the utility of ATM inhibition as a promising strategy in oncology.

References

Preliminary Antitumor Activity of ATM Inhibitor-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary preclinical data on the antitumor activity of ATM Inhibitor-7 (also referred to as A011). This compound is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This document summarizes the quantitative data from key in vitro and in vivo studies, details the experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development.

Core Findings

This compound has demonstrated significant potential as a sensitizing agent for chemotherapy and radiotherapy. It exhibits high potency with a sub-nanomolar IC50 value against ATM kinase.[1][2] In preclinical models, it has been shown to enhance the efficacy of the topoisomerase I inhibitor irinotecan (CPT-11) and ionizing radiation in colorectal cancer cell lines.[1][2] The mechanism of action involves the inhibition of ATM signaling, leading to an increase in G2/M cell cycle arrest and apoptosis in cancer cells when combined with DNA-damaging agents.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Conditions | Source |

| IC50 (ATM Kinase) | 1.0 nM | - | Biochemical Assay | [1][2] |

| Cell Viability (IC50) | 3.48 nM | SW620 | In combination with CPT-11 | [3] |

| Cell Viability (IC50) | 2.21 nM | MDA-MB-468 | - | [3] |

Table 2: In Vivo Antitumor Activity of this compound in Combination with CPT-11

| Animal Model | Treatment Groups | Dosage | Outcome | Source |

| SW620 Xenograft | Vehicle | - | - | [1][2] |

| CPT-11 | - | - | [1][2] | |

| This compound + CPT-11 | This compound: Not specified; CPT-11: Not specified | Enhanced antitumor activity compared to CPT-11 alone | [1][2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATM-Chk2 signaling pathway targeted by this compound and the general workflow for evaluating its antitumor activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability Assay

-

Cell Seeding: Plate colorectal cancer cells (e.g., SW620, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound alone or in combination with a fixed concentration of a DNA-damaging agent (e.g., CPT-11). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound and/or a DNA-damaging agent, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), ATM, p-Chk2 (Thr68), Chk2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells as required, then harvest by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 SW620 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle, this compound alone, CPT-11 alone, and the combination).

-

Dosing Regimen: Administer the treatments according to a predefined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for CPT-11).

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the antitumor effects.

Conclusion

The preliminary data on this compound strongly suggest its potential as a valuable component of combination cancer therapy. Its ability to potently and selectively inhibit ATM kinase and thereby sensitize cancer cells to DNA-damaging agents warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for designing future preclinical and clinical studies to fully elucidate the therapeutic utility of this compound.

References

- 1. Discovery of [1,2,3]Triazolo[4,5- c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for ATM Inhibitor-7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM Inhibitor-7 is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). With a reported IC50 of 1.0 nM, this compound provides a powerful tool for investigating the cellular processes governed by ATM and for exploring its therapeutic potential, particularly in oncology.[1] ATM kinase is activated by DNA double-strand breaks (DSBs) and orchestrates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and radiation, making it a promising strategy in cancer therapy.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, ATM signaling, and cell cycle progression.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATM kinase.[2] In response to DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates, including Checkpoint Kinase 2 (Chk2) and p53. This initiates signaling pathways that arrest the cell cycle, allowing time for DNA repair. By blocking the kinase activity of ATM, this compound prevents the phosphorylation of these key downstream effectors. This abrogation of the DNA damage checkpoint can lead to the accumulation of DNA damage and ultimately induce apoptosis or mitotic catastrophe in cancer cells, particularly in combination with DNA-damaging therapies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATM signaling pathway and a general experimental workflow for studying the effects of this compound in cell culture.

Caption: ATM Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for cell-based assays with this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture.

Table 1: Inhibitor Properties and Stock Solution Preparation

| Parameter | Value/Recommendation | Source |

| IC50 | 1.0 nM | [1] |

| Solubility | Soluble in DMSO | Vendor Datasheet |

| Stock Solution | Prepare a 10 mM stock in DMSO. | General Practice |

| Storage | Store stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General Practice |

Table 2: Recommended Working Concentrations and Incubation Times

| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Source |

| SW620 (Colon Cancer) | Cell Proliferation | 10, 30, 100 nM | 5 days | Increased sensitivity to CPT-11 | |

| HCT116 (Colon Cancer) | Cell Proliferation | 10, 30, 100 nM | 5 days | Increased sensitivity to CPT-11 | |

| SW620 | Western Blot | 3, 9, 27, 83, 250 nM | Not specified | Dose-dependent decrease in p-ATM and p-Chk2 | [1] |

| SW620, HCT116 | Cell Cycle Analysis | 0 - 100 nM | 24 hours | Dose-dependent increase in G2/M arrest (with CPT-11) | |

| SW620, HCT116 | Apoptosis Analysis | 0 - 100 nM | 72 hours | Significant increase in apoptosis (with CPT-11) | |

| A549 (Lung Cancer) | Western Blot | 1 µM (M3541) | 6 hours post-IR | >90% inhibition of IR-induced p-ATM | |

| A375 (Melanoma) | Western Blot | 1 µM (M3541) | Not specified | >90% inhibition of IR-induced p-ATM | |

| RKO (Colon Cancer) | Western Blot | 1 µM (M3541) | Not specified | >90% inhibition of IR-induced p-ATM |

Note: Data for M3541, another potent ATM inhibitor, is included to provide additional context for effective concentrations in other cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability and for calculating its IC50 value.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

-

Western Blot for Phospho-ATM and Phospho-Chk2

This protocol is to assess the inhibitory effect of this compound on the ATM signaling pathway.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Inducing agent (e.g., ionizing radiation, etoposide) to cause DNA damage

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ATM (Ser1981), anti-total ATM, anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 3 nM to 250 nM) for a specified time (e.g., 1-2 hours).[1]

-

Induce DNA damage (e.g., irradiate cells with 5 Gy).

-

Incubate for a short period (e.g., 30-60 minutes) to allow for ATM activation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates.

-

Treat cells with this compound at the desired concentrations (e.g., 0-100 nM) for the specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

-

Fix the cells at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

References

ATM Inhibitor-7: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in detecting and signaling the presence of DNA double-strand breaks (DSBs).[1][2][3] In many cancers, the DDR pathway is dysregulated, making ATM an attractive therapeutic target.[4][5] ATM inhibitors are designed to block the kinase activity of ATM, thereby preventing cancer cells from repairing damaged DNA, which can lead to cell death, particularly in combination with DNA-damaging agents like chemotherapy and radiation.[2][3][6] ATM Inhibitor-7 is a potent and selective small molecule inhibitor of ATM kinase. These application notes provide an overview of its use in cancer research and detailed protocols for its application in key cellular assays.

Mechanism of Action

This compound is a potent and selective inhibitor of ATM kinase with a reported IC50 value of 1.0 nM.[7] It functions by competing with ATP for binding to the kinase domain of ATM, thereby preventing the autophosphorylation and activation of ATM in response to DNA double-strand breaks.[6] This inhibition blocks the downstream signaling cascade that would normally lead to cell cycle arrest and DNA repair.[3][8] Consequently, inhibition of ATM by this compound can lead to:

-

Suppression of DSB repair: Preventing the repair of DNA damage induced by endogenous or exogenous sources.[2][6]

-

Induction of Apoptosis: Promoting programmed cell death in cancer cells with high levels of DNA damage.[7]

-

Cell Cycle Arrest: Causing cells to arrest in the G2/M phase of the cell cycle when combined with DNA damaging agents.[7]

-

Sensitization to DNA-damaging agents: Enhancing the efficacy of radiotherapy and chemotherapeutic agents like topoisomerase I inhibitors (e.g., CPT-11) and PARP inhibitors.[2][6][7]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Notes | Reference |

| IC50 (ATM kinase) | 1.0 nM | - | Potent and selective inhibition of ATM kinase activity. | [7] |

| Cell Proliferation | 10, 30, 100 nM | SW620, HCT116 | Increased sensitivity to CPT-11 (100 nM) over 5 days. | [7] |

| Cell Cycle Analysis | 0-100 nM | SW620, HCT116 | In combination with CPT-11, induced a dose-dependent increase in G2/M arrest. | [7] |

| Apoptosis Induction | - | SW620, HCT116 | Significantly increased apoptotic cell populations when combined with CPT-11. | [7] |

| Target Engagement | 3, 9, 27, 83, 250 nM | SW620 | Dose-dependent decrease in p-ATM and p-Chk2 expression under irradiation. | [7] |

In Vivo Efficacy of this compound in Combination Therapy

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| Mice | This compound (5 mg/kg, i.p.) + CPT-11 (5 mg/kg, i.p.) | Daily (this compound) and weekly (CPT-11) for 23 days | Increased antitumor activity of CPT-11. | [7] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the ATM signaling pathway and a general experimental workflow for evaluating this compound.

Caption: ATM Signaling Pathway and Inhibition by this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are ATM inhibitors and how do they work? [synapse.patsnap.com]

- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: ATM Inhibitor-7 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) is a critical serine/threonine protein kinase that functions as a primary sensor and activator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs).[1][2][3] Upon activation, ATM phosphorylates a multitude of downstream proteins to orchestrate a response that includes cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis.[3][4] In many cancer cells, the DDR pathway is a key survival mechanism, allowing them to withstand the DNA damage induced by chemotherapy or radiation.

ATM inhibitors, such as ATM Inhibitor-7, are a class of targeted therapies designed to block the kinase activity of the ATM protein.[5][6] By preventing the initiation of the DDR cascade, these inhibitors can sensitize cancer cells to the effects of DNA-damaging agents, representing a promising strategy for combination cancer therapy.[5][7] These application notes provide detailed protocols and dosage information for the use of this compound in preclinical xenograft models, a crucial step in evaluating therapeutic efficacy.

Mechanism of Action: ATM Signaling Pathway

In response to DNA double-strand breaks, the MRE11-RAD50-NBS1 (MRN) complex recruits ATM to the site of damage.[2][4] This leads to the autophosphorylation and activation of ATM, which then phosphorylates key downstream effectors.[8] These include Checkpoint Kinase 2 (CHK2) and the tumor suppressor p53, which mediate cell cycle checkpoints (G1/S and G2/M), and other substrates like H2AX and BRCA1 that are directly involved in DNA repair.[3][4] this compound is a potent and selective inhibitor that blocks the kinase activity of ATM, thereby abrogating these downstream signaling events and preventing the repair of DNA damage.[9]

Caption: ATM signaling pathway in response to DNA damage and point of inhibition by this compound.

Application: In Vivo Xenograft Studies

This compound is primarily evaluated in xenograft models in combination with DNA-damaging agents to assess its potential for synergistic antitumor activity. The inhibitor has been shown to enhance the efficacy of chemotherapy in colorectal cancer xenografts.[9] Below is a summary of dosage information from preclinical studies for this compound and other selective ATM inhibitors.

| Inhibitor Name | Xenograft Model (Cell Line) | Animal Model | Dosage | Route of Admin. | Dosing Schedule | Combination Agent | Reference |

| This compound | SW620 (Colorectal) | Female Nude Mice | 5 mg/kg | i.p. | Once daily for 23 days | CPT-11 (5 mg/kg, i.p., once a week) | [9] |

| M4076 | SW620 (Colorectal) | Immunodeficient Mice | 10, 25, 50 mg/kg | p.o. | Daily for 4 days post-chemo | Irinotecan (50 mg/kg, i.p., once a week) | [10] |

| M3541 | FaDu (Head and Neck) | Immunodeficient Mice | 10, 50, 200 mg/kg | p.o. | Once, 10 min before IR | Ionizing Radiation (2 Gy/day for 5 days) | [10] |

| AZD0156 | B78 (Melanoma) | C57BL/6 Mice | 200 µ g/mouse | p.o. | Once, 1 hour before IR, and on subsequent days | Ionizing Radiation (12 Gy, single dose) | [11] |

Note: i.p. = intraperitoneal; p.o. = oral administration; IR = Ionizing Radiation; CPT-11 = Irinotecan.

Detailed Experimental Protocol

This protocol describes a general procedure for evaluating the efficacy of this compound in combination with a chemotherapeutic agent (e.g., CPT-11/Irinotecan) in a subcutaneous colorectal cancer xenograft model.

1. Materials and Reagents

-

Cell Line: SW620 human colorectal adenocarcinoma cells

-

Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old

-

Inhibitor: this compound

-

Chemotherapeutic Agent: CPT-11 (Irinotecan)

-

Vehicle: Appropriate vehicle for solubilizing this compound (e.g., DMSO, PEG300, Tween 80, Saline). Formulation should be optimized for solubility and tolerability.

-

Cell Culture Media: L-15 Medium supplemented with 10% FBS and antibiotics.

-

Implantation Reagents: Matrigel® Basement Membrane Matrix, PBS (phosphate-buffered saline).

-

Equipment: Calipers, animal scale, sterile syringes and needles, cell culture incubator, biosafety cabinet.

2. Experimental Workflow

Caption: General experimental workflow for a xenograft efficacy study.

3. Step-by-Step Methodology

-

Cell Culture: Culture SW620 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination before implantation.

-

Tumor Implantation:

-

Harvest SW620 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 4 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (4 x 10⁶ cells) into the right flank of each mouse.[10]

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow. Monitor tumor size using calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group).

-

-

Drug Formulation and Administration:

-

This compound: Prepare a fresh formulation daily. Based on literature, a dose of 5 mg/kg can be used.[9] The final formulation should be administered via intraperitoneal (i.p.) injection.

-

CPT-11 (Irinotecan): Prepare in a suitable vehicle (e.g., saline). A dose of 5 mg/kg is a reported effective dose in combination studies.[9] Administer via i.p. injection.

-

-

Treatment Schedule:

-

Group 1 (Vehicle): Administer the vehicle for this compound daily and the vehicle for CPT-11 once weekly.

-

Group 2 (this compound): Administer this compound (5 mg/kg, i.p.) once daily.

-

Group 3 (CPT-11): Administer CPT-11 (5 mg/kg, i.p.) once per week.

-

Group 4 (Combination): Administer this compound (5 mg/kg, i.p.) once daily and CPT-11 (5 mg/kg, i.p.) once per week. The administration of the two drugs on the same day should be staggered by a few hours.

-

Continue treatment for a predefined period, such as 21-28 days.

-

-

Monitoring and Endpoints:

-

Measure tumor volumes and mouse body weight 2-3 times per week to monitor efficacy and toxicity.

-

The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³), a significant loss of body weight (>20%) is observed, or at the end of the treatment period.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between treatment groups. A p-value < 0.05 is typically considered significant.

-

Summary

This compound is a potent tool for investigating the role of the DNA damage response in cancer. In xenograft models, it has demonstrated the ability to significantly enhance the antitumor activity of DNA-damaging chemotherapies like CPT-11.[9] The provided protocols and dosage information serve as a comprehensive guide for researchers aiming to evaluate the in vivo efficacy of ATM inhibition. Careful optimization of dosing schedules and combination strategies is crucial for maximizing therapeutic synergy and advancing the clinical potential of this drug class.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. abeomics.com [abeomics.com]

- 3. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]

- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ATM inhibitors and how do they work? [synapse.patsnap.com]

- 6. scbt.com [scbt.com]

- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jitc.bmj.com [jitc.bmj.com]

Application Notes and Protocols: Combining ATM Inhibitor-7 with Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) is a critical protein kinase that senses DNA double-strand breaks (DSBs) and orchestrates their repair, playing a central role in maintaining genomic stability.[1][2][3] In the context of cancer therapy, inhibiting ATM can prevent tumor cells from repairing DNA damage induced by agents like radiation or chemotherapy, leading to synthetic lethality and increased tumor cell death.[4][5]

Emerging evidence strongly suggests that ATM inhibition also plays a significant role in modulating the tumor immune microenvironment, making it a promising strategy for combination with immunotherapy.[4][6][7] The primary mechanism involves the activation of the cGAS-STING (stimulator of interferon genes) pathway.[1][2][6][8] Inhibition of ATM can lead to an accumulation of cytosolic DNA, including mitochondrial DNA (mtDNA), which is sensed by cGAS.[1][6][8] This triggers the STING pathway, resulting in the production of type I interferons (IFN-I).[1][6][9] This IFN-I signaling enhances the immunogenicity of tumor cells, promotes the recruitment and activation of cytotoxic T lymphocytes, and can increase the expression of PD-L1 on tumor cells, thereby creating a rationale for combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies.[8][9][10]

While specific preclinical data for the combination of ATM Inhibitor-7 and immunotherapy is not yet widely published, its high potency (IC50 = 1.0 nM) suggests it is an excellent candidate for such studies.[11] The following application notes and protocols are based on studies with other potent and selective ATM inhibitors (e.g., AZD1390, AZD0156) and provide a comprehensive framework for investigating the synergistic potential of this compound and immunotherapy.[1][3][6][9]

Signaling Pathway: ATM Inhibition and Immune Activation

The diagram below illustrates the proposed mechanism by which ATM inhibition enhances anti-tumor immunity, creating a more favorable microenvironment for immunotherapy.

Caption: ATM inhibition promotes mtDNA leakage, activating the cGAS-STING pathway.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using various selective ATM inhibitors in combination with immunotherapy and/or radiotherapy. This data provides expected benchmarks for studies with this compound.

Table 1: Potency of Selected ATM Inhibitors

| Inhibitor | IC50 (nM) | Cell Line/Assay Condition | Reference |

|---|---|---|---|

| This compound | 1.0 | N/A | [11] |

| M3541 | < 1 | N/A | [12] |

| AZD1390 | 0.78 | N/A | [3] |

| AZD0156 | N/A | N/A |[9] |

Table 2: In Vivo Efficacy of ATM Inhibitor Combination Therapy

| Tumor Model | Treatment Combination | Outcome | Result | Reference |

|---|---|---|---|---|

| B78 Melanoma | AZD0156 + Radiation (RT) | Tumor Weight | Significant decrease vs. single treatment | [13] |

| Murine Tumor Models | Chemical ATM Inhibition + Anti-PD-1 | Tumor Growth | Potentiated anti-PD-1 therapy | [1][2][3] |

| Pancreatic Cancer | ATM Silencing + Anti-PD-L1 | Tumor Growth | Increased sensitivity to anti-PD-L1 | [10][14] |

| Pancreatic Cancer | ATM Silencing + Anti-PD-L1 + RT | Tumor Growth | Further potentiated anti-PD-L1 efficacy |[10][14] |

Table 3: Immunomodulatory Effects of ATM Inhibition

| Model System | ATM Inhibition Method | Biomarker/Metric | Result | Reference |

|---|---|---|---|---|

| Murine Tumor Cells | Genetic Depletion | Lymphocyte Infiltration | Enhanced T-cell infiltration | [1][2][3] |

| B16F10 Tumors | Genetic Depletion | CD8+ & CD4+ T Cells | Significant increase in infiltration | [3] |

| MOC2, B78 Cells | AZD0156 + RT | Type I IFN Expression | Synergistic induction (STING-dependent) | [9] |

| Pancreatic Cancer Cells | ATM Inhibition | PD-L1 Expression | Increased expression | [10][14] |

| MOC2, B78 Cells | AZD0156 + RT | MHC-I Expression | Increased expression (STING-dependent) |[9] |

Experimental Protocols

The following protocols provide a detailed methodology for key experiments to evaluate the combination of this compound and immunotherapy.

Protocol 1: In Vitro Assessment of Immune Marker Upregulation

Objective: To determine if this compound, alone or with radiation, increases the expression of immune-stimulatory markers on cancer cells.

Materials:

-

Cancer cell lines (e.g., murine melanoma B16F10, colon adenocarcinoma MC38)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

X-ray irradiator

-

Antibodies for Western Blot: anti-p-TBK1 (S172), anti-TBK1, anti-p-STAT1 (Y701), anti-STAT1, anti-PD-L1, anti-β-actin

-

Antibodies for Flow Cytometry: anti-MHC-I (H-2Kb/H-2Db), anti-PD-L1, corresponding isotype controls

-

qRT-PCR reagents: RNA extraction kit, cDNA synthesis kit, primers for Ifnb1, Cxcl10, Pd-l1

Procedure:

-

Cell Culture and Treatment:

-

Plate cancer cells and allow them to adhere overnight.

-

Treat cells with a dose range of this compound (e.g., 10 nM - 1 µM) or vehicle control (DMSO).

-

For combination treatments, irradiate cells (e.g., 8-20 Gy) immediately after adding the inhibitor.

-

Incubate for 48-72 hours.

-

-

Western Blot Analysis:

-

Lyse cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an ECL substrate and imaging system. Quantify band intensity relative to loading control.

-

-

qRT-PCR Analysis:

-

Isolate total RNA from treated cells.

-

Synthesize cDNA from 1 µg of RNA.

-

Perform quantitative real-time PCR using SYBR Green and specific primers for target genes.

-

Normalize expression to a housekeeping gene (e.g., Gapdh).

-

-

Flow Cytometry Analysis:

-

Harvest cells and wash with FACS buffer.

-

Stain with fluorescently-conjugated antibodies against MHC-I, PD-L1, or isotype controls for 30 minutes on ice.

-

Wash cells and analyze on a flow cytometer. Gate on live, single cells and measure the median fluorescence intensity (MFI) for each marker.

-

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound combined with an immune checkpoint inhibitor (e.g., anti-PD-1) in an immunocompetent mouse model.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Syngeneic tumor cells (e.g., MC38, B16F10)

-

This compound formulated for oral gavage or intraperitoneal (i.p.) injection

-

InVivoMAb anti-mouse PD-1 antibody (or other ICI) and isotype control

-

Calipers, syringes, gavage needles

Experimental Workflow Diagram:

Caption: Workflow for an in vivo study of this compound and immunotherapy.

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 1 x 10^6 tumor cells into the flank of C57BL/6 mice.

-

Monitor tumor growth with calipers. Tumor volume = 0.5 x (length x width²).

-

-

Treatment:

-

When tumors reach an average size of 50-100 mm³, randomize mice into four groups:

-

Group 1: Vehicle + Isotype Control IgG

-

Group 2: this compound + Isotype Control IgG

-

Group 3: Vehicle + anti-PD-1 antibody

-

Group 4: this compound + anti-PD-1 antibody

-

-

Administer this compound (e.g., daily via oral gavage) as per formulation.[11]

-

Administer anti-PD-1 antibody (e.g., 10 mg/kg, i.p.) twice a week.

-

Monitor tumor volumes and body weights 2-3 times per week.

-

-

Endpoint and Analysis:

-

Euthanize mice when tumors exceed a predetermined size or at the study endpoint.

-

Excise tumors and spleens.

-

Process a portion of the tumor for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs), including CD8+ T cells, CD4+ T cells, and regulatory T cells.

-

Fix the remaining tumor tissue in formalin for immunohistochemistry (IHC) to assess immune cell infiltration and protein expression.

-

Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the changes in immune cell populations within the tumor microenvironment following treatment.

Materials:

-

Freshly excised tumors

-

Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymatic digestion buffer (Collagenase, DNase)

-

70 µm cell strainers

-

Red Blood Cell Lysis Buffer

-

Live/Dead stain

-

Fc receptor block (anti-CD16/32)

-

Fluorescently-conjugated antibodies for T cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B)

-

FACS buffer (PBS + 2% FBS)

Procedure:

-

Single-Cell Suspension Preparation:

-

Mince the tumor tissue and digest using a tumor dissociation kit or enzymatic buffer according to the manufacturer's protocol.

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells and wash the cell pellet.

-

-

Staining:

-

Resuspend cells in FACS buffer and stain with a Live/Dead viability dye.

-

Block Fc receptors with anti-CD16/32 antibody.

-

Perform surface staining with a cocktail of antibodies (CD45, CD3, CD4, CD8) for 30 minutes on ice.

-

For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the transcription factor staining buffer kit protocol, then stain with intracellular antibodies.

-

-

Data Acquisition and Analysis:

-

Acquire stained samples on a multi-color flow cytometer.

-

Analyze the data using appropriate software.

-

Gating Strategy: First gate on live, single cells, then on CD45+ hematopoietic cells. From the CD45+ population, gate on CD3+ T cells, and subsequently analyze CD4+ and CD8+ populations. Quantify the percentage of these populations relative to total live cells or CD45+ cells.

-

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions, concentrations, and timings for their specific experimental setup and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

- 1. JCI - ATM inhibition enhances cancer immunotherapy by promoting mtDNA leakage and cGAS/STING activation [jci.org]

- 2. ATM inhibition enhances cancer immunotherapy by promoting mtDNA leakage and cGAS/STING activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATM inhibition enhances cancer immunotherapy by promoting mtDNA leakage and cGAS/STING activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATM in immunobiology: From lymphocyte development to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATM inhibition enhance immunotherapy by activating STING signaling and augmenting MHC Class I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Inhibition of ATM increases interferon signaling and sensitizes pancreatic cancer to immune checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATM inhibition augments type I interferon response and antitumor T-cell immunity when combined with radiation therapy in murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for ATM Inhibitor-7 in CRISPR Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM (Ataxia-Telangiectasia Mutated) kinase is a master regulator of the DNA damage response (DDR), playing a critical role in detecting and signaling DNA double-strand breaks (DSBs).[1] Inhibition of ATM is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethal relationships in tumors with specific DNA repair deficiencies. ATM Inhibitor-7 is a potent and selective small molecule inhibitor of ATM kinase with an IC50 of 1.0 nM.[2][3]

CRISPR-Cas9 genome-wide screening has emerged as a powerful tool to systematically identify genes that modulate cellular responses to therapeutic agents. By creating a diverse population of cells, each with a single gene knockout, researchers can identify which genetic perturbations confer sensitivity or resistance to a drug. When combined with a potent ATM inhibitor like this compound, CRISPR screens can uncover novel synthetic lethal interactions, identify biomarkers for patient stratification, and elucidate mechanisms of drug resistance. These insights are invaluable for the development of targeted cancer therapies.

This document provides detailed application notes and protocols for utilizing this compound in CRISPR-Cas9 screening workflows to identify genetic determinants of sensitivity and resistance.

Data Presentation

This compound Profile

| Property | Value | Reference |

| Target | Ataxia-Telangiectasia Mutated (ATM) kinase | [2][3] |

| CAS Number | 3033712-80-7 | [3] |

| Molecular Formula | C27H28N6O | [3] |

| Molecular Weight | 452.55 g/mol | [3] |

| IC50 | 1.0 nM | [2][3] |

Representative Data from CRISPR Screens with ATM Inhibitors

The following tables summarize representative findings from CRISPR-Cas9 screens performed with potent ATM inhibitors, which are anticipated to be comparable to screens with this compound.

Table 1: Negative Selection Screen to Identify Synthetic Lethality with ATM Inhibition

This type of screen identifies genes whose knockout sensitizes cells to the ATM inhibitor, leading to their depletion from the cell population. The data below is representative of a screen identifying KEAP1 loss as a sensitizer to ATM inhibition.[4][5]

| Gene Knockout | Cell Line | ATM Inhibitor (Concentration) | Phenotype | Beta-Score | p-value |

| KEAP1 | MDA-MB-231 | AZD1390 (30 nM) | Sensitization | -1.2 | < 0.01 |

| ARNT | MDA-MB-231 | AZD1390 (30 nM) | Sensitization | -1.5 | < 0.001 |

| PTEN | Colorectal Cancer Cells | Not Specified | Sensitization | Not Specified | Not Specified |

Beta-scores represent the change in abundance of sgRNAs targeting a gene; a negative score indicates depletion and sensitization.[6]

Table 2: Positive Selection Screen to Identify Resistance Mechanisms to ATM Inhibition

This screen identifies genes whose knockout confers resistance to the ATM inhibitor, leading to their enrichment in the cell population.